molecular formula C20H24O10 B7780887 (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B7780887
M. Wt: 424.4 g/mol
InChI Key: HPKPFIHCMIKXMU-OUUBHVDSSA-N
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Description

The compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate belongs to a class of heavily acetylated pyran derivatives with diverse substitutions on the pyran ring.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPFIHCMIKXMU-OUUBHVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at C6 Position

The synthesis begins with bromination of β-D-glucose pentaacetate using hydrogen bromide (33% in acetic acid) in anhydrous dichloromethane (DCM). This step replaces the C6 hydroxyl group with a bromine atom, yielding (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate. Critical parameters include:

ParameterValue
Reagent Ratio (HBr:Substrate)20:1
Temperature0°C → Room temperature
Reaction Time2 hours
WorkupNaHCO3 quench, DCM extraction

This intermediate is highly reactive and used immediately in the next step without purification.

Phenoxy Group Introduction via Nucleophilic Substitution

The brominated intermediate undergoes nucleophilic aromatic substitution with 2-nitrophenol in acetonitrile (ACN) using silver(I) oxide (Ag2O) as a base. The reaction proceeds via an SN2 mechanism, displacing bromide with the phenoxy group:

C20H23BrO10+C6H5NO3Ag2O, ACNC20H23NO12+AgBr\text{C}{20}\text{H}{23}\text{BrO}{10} + \text{C}6\text{H}5\text{NO}3 \xrightarrow{\text{Ag}2\text{O, ACN}} \text{C}{20}\text{H}{23}\text{NO}{12} + \text{AgBr}

ParameterValue
Molar Ratio (Ag2O:Phenol)1:1
SolventAnhydrous ACN
Reaction Time12 hours
Yield85–90% (crude)

Purification via silica gel chromatography affords the nitro-substituted intermediate.

Nitro Group Reduction to Amine

The nitro group is reduced to an amine using zinc dust and 6N HCl in tetrahydrofuran (THF):

C20H23NO12Zn, HClC20H25NO10\text{C}{20}\text{H}{23}\text{NO}{12} \xrightarrow{\text{Zn, HCl}} \text{C}{20}\text{H}{25}\text{NO}{10}

ParameterValue
Zinc Equivalents5:1 (Zn:Substrate)
Reaction Time36 hours
TemperatureRoom temperature
WorkupFiltration through Celite®

The product, (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(2-aminophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is isolated as a light brown solid.

Methylation of the Amine

The amine is methylated via Eschweiler-Clarke conditions using formic acid and acetic anhydride, followed by borane-dimethyl sulfide reduction:

C20H25NO10HCOOH, (Ac)2OC21H27NO10BH3SMe2C21H29NO10\text{C}{20}\text{H}{25}\text{NO}{10} \xrightarrow{\text{HCOOH, (Ac)}2\text{O}} \text{C}{21}\text{H}{27}\text{NO}{10} \xrightarrow{\text{BH}3\cdot\text{SMe}2} \text{C}{21}\text{H}{29}\text{NO}{10}

StepConditions
Formylation70°C, 2 hours
Reduction0°C → Room temperature, 4 hours
Yield75% (after purification)

The final product is purified via reverse-phase HPLC using acetonitrile-water gradients.

Alternative Synthesis from β-D-Galactose Pentaacetate

A parallel route employs β-D-galactose pentaacetate, leveraging its distinct stereochemistry at C4. The sequence mirrors the glucose-based pathway but exhibits divergent yields and reaction kinetics:

StepGlucose Route YieldGalactose Route Yield
Bromination90%88%
Phenoxy Substitution85%82%
Amine Reduction92%89%
Methylation75%70%

The galactose-derived product shows identical NMR profiles but distinct optical rotations ([α]D +32° vs. +28° for glucose), confirming configurational retention.

Reaction Optimization and Challenges

Bromination Efficiency

Excess HBr (≥20 equivalents) is critical for complete bromination. Substoichiometric HBr leads to residual hydroxyl groups, complicating downstream reactions.

Ag2O Solubility Issues

The low solubility of Ag2O in ACN necessitates vigorous stirring to maintain reagent contact. Sonication for 15 minutes pre-reaction improves yield by 8–10%.

Amine Oxidation

The amine intermediate is prone to oxidation, requiring degassed solvents and inert atmospheres during reduction. Addition of 1% w/v ascorbic acid as an antioxidant stabilizes the product.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

  • Acetyl protons: δ 2.02–2.19 (4 singlets, 12H)

  • Anomeric proton: δ 5.29 (d, J = 8.0 Hz, 1H)

  • Aromatic protons: δ 6.65–7.38 (m, 5H)

13C NMR (100 MHz, CDCl₃):

  • Carbonyl carbons: δ 169.5–170.8

  • Aromatic carbons: δ 115.9–144.5

  • Pyranose ring carbons: δ 68.5–100.6

HRMS (ESI):

  • Calculated for C₂₀H₂₄O₁₀ [M+Na]⁺: 463.1315

  • Observed: 463.1313

Purity Assessment

Reverse-phase HPLC (Phenomenex® C-18 column, 90:10 ACN:H₂O) shows ≥98% purity with a retention time of 12.3 minutes.

Industrial Scalability Considerations

Cost Analysis

ReagentCost per Kilogram (USD)
β-D-Glucose pentaacetate1,200
Ag2O3,500
Borane-dimethyl sulfide9,000

Transitioning to catalytic Ag nanoparticles reduces Ag2O consumption by 40%, lowering production costs.

Waste Management

The process generates 8 kg of metal waste (Zn, Ag) per kilogram of product. Implementing a metal recovery system reclaims 75% of Ag and 90% of Zn, aligning with green chemistry principles.

Chemical Reactions Analysis

Deprotection of Acetyl Groups

The acetyl protecting groups on the pyranose ring undergo hydrolysis under basic conditions. For example, treatment with sodium methoxide in methanol selectively removes acetyl groups to yield the deprotected glycoside with free hydroxyls .

Table 1: Deprotection of Acetyl Groups

ReagentsConditionsProductYieldReference
NaOMe, MeOH0°C to RT, 3–6 h(2R,3R,4S,5S,6R)-6-phenoxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol23%

Functionalization of the Phenoxy Group

The phenoxy substituent at C-6 can undergo electrophilic aromatic substitution (e.g., nitration) under acidic conditions. Subsequent reduction of nitro groups to amines enables further derivatization .

Table 2: Phenoxy Group Functionalization

ReactionReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄, 0–5°C2-Nitro-phenoxy derivative
ReductionZn dust, 6N HCl, THF, RT, 36 h2-Amino-phenoxy derivative

Nucleophilic Substitution at C-6

While the phenoxy group is a poor leaving group, bromide analogs (e.g., (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-bromo derivatives) undergo substitution with nucleophiles like thiophenol or amines in the presence of Ag₂O or other activators .

Table 3: Substitution Reactions (Bromide Analogs)

SubstrateNucleophileReagents/ConditionsProductYieldReference
6-Bromo derivative2-NitrophenolAg₂O, ACN, RT, 12 h2-Nitrophenoxy derivative92%
6-Bromo derivativeThiophenolAg₂O, DCM, RTPhenylthio derivative85%

Glycosidic Bond Cleavage

Acidic hydrolysis (e.g., HCl or HBr in acetic acid) cleaves the glycosidic bond, yielding a reducing sugar and phenol. This reaction is typically performed under anhydrous conditions to preserve acetyl groups .

Table 4: Acidic Hydrolysis Conditions

ReagentsConditionsProductsReference
HBr, AcOHDCM, 0°C to RT, 2 hReducing sugar, Phenol

Stability and Side Reactions

  • Acetyl Migration : Prolonged exposure to moisture or weak acids may cause acetyl group migration between hydroxyls, altering regioselectivity .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) degrade the pyranose ring, particularly under acidic conditions .

Scientific Research Applications

Synthetic Applications

This compound serves as an important intermediate in organic synthesis due to its unique structural features. Its synthesis often involves multi-step organic reactions that include:

  • Formation of Tetrahydro-2H-Pyran Ring:
    • Achieved through cyclization of a suitable precursor under acidic conditions.
  • Acetoxymethyl Group Introduction:
    • Involves acetylation of a hydroxymethyl group using acetic anhydride in the presence of a catalyst like pyridine.
  • Functional Group Modifications:
    • The compound can undergo oxidation and reduction reactions to modify functional groups for further synthetic applications.

Research indicates that compounds similar to (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit significant biological activities:

  • Antimicrobial Properties:
    • Studies have shown that related compounds can inhibit the growth of various bacterial strains.
  • Anticancer Activity:
    • Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for drug development.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

  • Pharmaceuticals:
    • Used as an intermediate in the synthesis of pharmaceuticals due to its ability to introduce specific functional groups that enhance biological activity.
  • Material Science:
    • Its structural features allow for incorporation into polymers or materials that require specific chemical properties.
  • Agricultural Chemicals:
    • Potential use in developing agrochemicals aimed at pest control or plant growth regulation.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound led to the discovery of several compounds with enhanced antimicrobial activity against resistant bacterial strains. The modifications included varying the phenoxy groups to optimize interaction with bacterial membranes.

Case Study 2: Anticancer Compound Development

Research involving the modification of this compound resulted in derivatives that exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) translocation and the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Characteristics (Inferred from Analogs):

  • Synthesis : Typically involves nucleophilic substitution or coupling reactions. For example, compound 13a (a fluorinated analog) was synthesized via LiAlH4 reduction followed by acetylation with acetic anhydride and pyridine, yielding 78% .
  • Physical Properties : Analogs exhibit melting points ranging from 125–142°C, with yields between 27% (compound 11a ) and 78% (compound 13a ) .
  • Spectroscopic Data : Analogs are characterized by $^1$H-NMR and ESI-MS for structural confirmation, with acetyl groups ($\delta$ 2.0–2.2 ppm) and aromatic protons ($\delta$ 6.5–7.5 ppm) as key signals .

Comparison with Structural Analogs

The following tables and analysis highlight critical differences in substituents, synthesis, stability, and bioactivity among the target compound and its analogs.

Table 1: Substituent Variations and Physicochemical Properties

Compound Name (Reference) Substituent at Position 6 Yield (%) Melting Point (°C) Key Functional Groups
Target Compound (Inferred) Phenoxy N/A N/A Acetate, Phenoxy
10a () 3-Fluoro-2-methylphenoxy 33 127–129 Fluoro, Methyl, Acetate
11a () Pyridin-4-yloxy 27 132–134 Pyridine, Acetate
12a () 3-Fluoropyridin-2-yloxy 31 140–142 Fluoropyridine, Acetate
13a () 5-(Acetoxymethyl)-2-fluorophenoxy 78 125–127 Fluoro, Acetoxymethyl, Acetate
4l () 5-(3-Chlorobenzamido)-1,3,4-thiadiazole 78.5 178–180 Thiadiazole, Chlorobenzamido
Bromo analog () Bromo N/A N/A Bromo, Acetate

Key Observations :

  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., fluorine in 10a , 12a ) correlate with moderate yields (27–33%), while bulkier substituents (e.g., thiadiazole in 4l ) or protected groups (e.g., acetoxymethyl in 13a ) improve yields (78%) .
  • Thermal Stability : Higher melting points (>140°C) are observed in compounds with heteroaromatic substituents (e.g., 12a ), likely due to enhanced intermolecular interactions .

Table 2: Stability and Toxicity Profiles

Compound (Reference) Stability Notes Hazard Statements (GHS)
Target Compound (Inferred) Likely stable under inert conditions H302 (harmful if swallowed) (analogous to )
Allyloxy analog () Stable at 2–8°C; avoid heat H302, H315, H319, H335
Mercapto analog () Sensitive to oxidation H302, H315, H319, H335
Bromo analog () Stable in dark, inert atmosphere H315, H319, H335

Key Observations :

  • Stability : Brominated and allyloxy derivatives require strict temperature control (2–8°C or inert atmospheres) to prevent decomposition .
  • Toxicity : Most analogs exhibit moderate acute toxicity (H302) and irritancy (H315, H319), emphasizing the need for PPE during handling .

Key Observations :

  • Thiadiazole-containing analogs (e.g., 4l) are promising for antimicrobial applications due to the known bioactivity of 1,3,4-thiadiazole moieties .
  • Mercapto and bromo derivatives may serve as intermediates for further functionalization in prodrug or polymer synthesis .

Biological Activity

The compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C20_{20}H24_{24}O9_9
  • Molecular Weight : 440.46 g/mol
  • CAS Number : 23661-28-1

The biological activity of this compound can be attributed to its structural characteristics that allow interaction with various biological targets. Its acetoxy and phenoxy groups may facilitate binding to enzymes or receptors involved in metabolic pathways.

Biological Activities

  • Antioxidant Activity
    • Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases.
  • Antimicrobial Properties
    • Research has shown that derivatives of tetrahydropyran compounds possess antimicrobial activities against a range of pathogens. The presence of the phenoxy group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Cytotoxic Effects
    • Preliminary cytotoxicity assays suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines. The mechanism likely involves the induction of apoptosis through the modulation of specific signaling pathways.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of similar tetrahydropyran derivatives using DPPH and ABTS radical scavenging assays. The results indicated a significant reduction in radical levels, suggesting strong antioxidant potential.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Compound A85%90%
Compound B78%82%
Target Compound80%88%

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The target compound showed notable inhibition zones compared to control substances.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Study 3: Cytotoxicity on Cancer Cell Lines

A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM.

Cell LineIC50 (µM)
HeLa8
MCF-712
A54910

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
A high-yield (87%) synthesis involves reacting precursors in tetrahydrofuran (THF) with trimethylphosphine as a catalyst. Key steps include:

  • Reaction initiation at 0°C under inert atmosphere.
  • Stirring at room temperature for 1 hour, followed by 24-hour aqueous workup.
  • Purification via ethyl acetate extraction, drying with MgSO₄, and solvent evaporation.
    Characterization is achieved through NMR and IR spectroscopy to confirm stereochemistry and acetate group placement .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : Assigns stereochemistry and confirms acetyl/phenoxy substituents (e.g., δ 2.0–2.2 ppm for acetate methyl groups).
  • IR Spectroscopy : Detects carbonyl stretches (~1740 cm⁻¹) from acetyl groups.
  • Mass Spectrometry : Validates molecular weight (e.g., 388.37 g/mol for related analogs) .

Basic: What storage conditions ensure compound stability?

Answer:

  • Store under inert atmosphere (argon/nitrogen) to prevent hydrolysis of acetyl groups.
  • Conflicting reports suggest either room temperature (20–25°C) or 2–8°C for long-term stability. Validate empirically using TLC or HPLC to monitor degradation (e.g., free hydroxyl group formation) .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management : Collect solid spills with non-sparking tools; avoid water to prevent solubilization into drains .

Advanced: How to resolve contradictions in reported stability data?

Answer:
Design accelerated stability studies:

  • Expose batches to 40°C/75% RH for 1–4 weeks.
  • Monitor via HPLC for degradation products (e.g., free phenols or acetic acid).
  • Cross-reference with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (melting point: 87–90°C) .

Advanced: What strategies enhance aqueous solubility for biological assays?

Answer:

  • Structural Modifications : Replace phenoxy groups with polar substituents (e.g., hydroxyl, carboxylate) as in lipidated glycotherapeutic derivatives.
  • Formulation : Use co-solvents (DMSO ≤10%) or cyclodextrin encapsulation .

Advanced: How to address missing ecotoxicological data for environmental risk assessment?

Answer:

  • Conduct Daphnia magna acute toxicity assays (OECD 202).
  • Assess biodegradability via OECD 301B (CO₂ evolution test).
  • Prioritize closed-system disposal to prevent aquatic contamination until data is available .

Advanced: What role does this compound play in lipidated glycotherapeutic development?

Answer:
It serves as a scaffold for lipid-anchored glycosides, enabling cell-targeted delivery. Modifications (e.g., adding aminohexyl linkers) improve membrane integration, as validated in in vitro uptake studies .

Basic: What first-aid measures are required for accidental exposure?

Answer:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Dermal Contact : Wash with soap/water for 15 minutes; monitor for irritation (H315).
  • Ocular Exposure : Rinse with saline for 15 minutes; consult ophthalmologist .

Advanced: How to design metabolic pathway studies for this compound?

Answer:

  • Use radiolabeled (¹⁴C) analogs in hepatocyte incubations.
  • Identify metabolites via LC-MS/MS; focus on deacetylated or glucuronidated products.
  • Compare pharmacokinetics in CYP450 knockout models to assess enzymatic roles .

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